Lonp1-IN-2
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Overview
Description
LONP1-IN-2 is a chemical compound that acts as an inhibitor of the mitochondrial Lon protease (LONP1). LONP1 is a crucial enzyme involved in maintaining mitochondrial proteostasis by degrading misfolded or damaged proteins within the mitochondrial matrix. The inhibition of LONP1 by this compound has significant implications for research in mitochondrial biology, cancer, and other diseases associated with mitochondrial dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LONP1-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Functionalization of the core structure by introducing specific substituents using reagents such as halides, acids, or bases.
Step 3: Purification of the final product using techniques like chromatography and recrystallization to obtain high purity this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: LONP1-IN-2 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where specific substituents are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituents involved, but typical reagents include halides and acids
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
LONP1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of mitochondrial proteases and their role in cellular processes.
Biology: Helps in understanding mitochondrial dynamics, protein homeostasis, and the impact of protease inhibition on cellular functions.
Medicine: Investigated for its potential therapeutic applications in diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel drugs targeting mitochondrial proteases and in the study of mitochondrial-related diseases
Mechanism of Action
LONP1-IN-2 exerts its effects by binding to the active site of the mitochondrial Lon protease (LONP1), thereby inhibiting its proteolytic activity. This inhibition prevents the degradation of misfolded or damaged proteins within the mitochondrial matrix, leading to the accumulation of these proteins. The molecular targets of this compound include the protease domain of LONP1, and the pathways involved are related to mitochondrial protein homeostasis and stress responses .
Comparison with Similar Compounds
ClpP Inhibitors: ClpP is another mitochondrial protease with similar functions to LONP1. Inhibitors of ClpP, such as ADEP antibiotics, share some similarities with LONP1-IN-2 in terms of their mechanism of action.
Proteasome Inhibitors: Compounds like bortezomib inhibit the proteasome, a protein complex with proteolytic functions similar to LONP1.
Uniqueness of this compound: this compound is unique in its specific inhibition of the mitochondrial Lon protease (LONP1), which plays a distinct role in mitochondrial protein homeostasis. Unlike other protease inhibitors, this compound targets the mitochondrial matrix, making it a valuable tool for studying mitochondrial-specific processes and diseases .
Properties
Molecular Formula |
C16H27BN4O4 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)hexanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C16H27BN4O4/c1-4-5-6-12(20-16(23)13-10-18-7-8-19-13)15(22)21-14(17(24)25)9-11(2)3/h7-8,10-12,14,24-25H,4-6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-,14+/m1/s1 |
InChI Key |
UYJROBYUUYPCNR-OCCSQVGLSA-N |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@@H](CCCC)NC(=O)C1=NC=CN=C1)(O)O |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CCCC)NC(=O)C1=NC=CN=C1)(O)O |
Origin of Product |
United States |
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